NAN-190 hydrobromide

描述

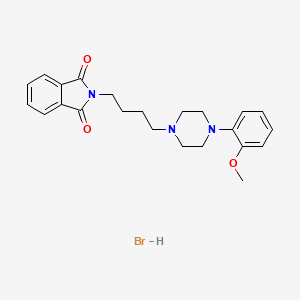

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRUEPFPTQYHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042588 | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115338-32-4 | |

| Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115338-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAN-190 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NAN-190 Hydrobromide: A Comprehensive Pharmacological Profile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a well-characterized pharmacological tool primarily recognized for its potent and selective antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. However, its pharmacological profile is complex, exhibiting partial agonist properties at 5-HT1A autoreceptors and significant affinity for other receptors, notably α1- and α2-adrenergic receptors, as well as voltage-gated sodium channels (Nav1.7). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for key assays, and illustrating relevant signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in drug development utilizing NAN-190 in their studies.

Receptor Binding Affinity

This compound displays high affinity for the 5-HT1A receptor. It also exhibits significant binding to α1- and α2-adrenergic receptors. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below.

| Receptor | pKi | Ki (nM) | Reference Tissue/Cell Line | Radioligand | Citation |

| 5-HT1A | 8.9 | ~1.26 | Rat Hippocampus | [3H]8-OH-DPAT | [1] |

| α1-Adrenoceptor | 8.9 | ~1.26 | Not Specified | Not Specified | [1] |

| α2-Adrenoceptor | - | - | Not explicitly found | Not Specified | [2] |

Note: A specific Ki or pKi value for the α2-adrenoceptor was not explicitly found in the searched literature, though its potent blockade is noted.

Functional Activity

This compound is functionally characterized as a competitive 5-HT1A receptor antagonist. However, it also displays partial agonist activity, particularly at presynaptic 5-HT1A autoreceptors. Its functional profile extends to the blockade of α1-adrenoceptors and state-dependent inhibition of Nav1.7 sodium channels.

5-HT1A Receptor Activity

In functional assays, NAN-190 acts as a potent competitive antagonist at postsynaptic 5-HT1A receptors. For instance, in adenylyl cyclase assays using rat hippocampal membranes, NAN-190 competitively antagonized the effects of 5-HT1A agonists.[3] In vivo, it blocks the behavioral effects induced by the 5-HT1A agonist 8-OH-DPAT.[4]

Conversely, evidence suggests that NAN-190 can act as a partial agonist at presynaptic 5-HT1A autoreceptors, leading to a decrease in serotonin release.[5] This dual activity is a critical consideration in experimental design.

| Assay | Parameter | Value | Units | System | Citation |

| Adenylyl Cyclase Inhibition | KB | 1.9 | nM | Rat Hippocampal Membranes | [3] |

| Phosphoinositide Turnover | IC50 (antagonism) | 29 | nM | Immature Rat Hippocampal Slices | [6] |

α1-Adrenoceptor Activity

NAN-190 is a potent antagonist of α1-adrenoceptor-mediated events. In functional studies, it was found to be significantly more potent than the classical α1-antagonist prazosin.[1][6]

| Assay | Parameter | Value | Units | System | Citation |

| Norepinephrine-stimulated Phosphoinositide Turnover | IC50 | 0.16 | nM | Rat Cortical Slices | [6] |

Nav1.7 Sodium Channel Activity

Recent studies have identified NAN-190 as a state-dependent inhibitor of the Nav1.7 sodium channel, a key target in pain signaling. Its inhibitory potency is significantly greater for the inactivated state of the channel compared to the resting state.

| Parameter | Value | Units | Channel State | Citation |

| IC50 | Not explicitly quantified, but stated to be ten-fold more potent on the inactivated state | - | Inactivated vs. Resting |

Signaling Pathways

The primary mechanism of action of NAN-190 involves the modulation of 5-HT1A receptor signaling. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins.

Canonical 5-HT1A Receptor Signaling

Activation of postsynaptic 5-HT1A receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7] As an antagonist, NAN-190 blocks these effects.

Presynaptic 5-HT1A Autoreceptor Signaling

At presynaptic terminals on serotonergic neurons, 5-HT1A autoreceptors act as a negative feedback mechanism. NAN-190's partial agonist activity at these receptors can lead to a reduction in serotonin synthesis and release.

Pharmacokinetics (ADME)

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not extensively detailed in the publicly available literature.

-

Absorption and Bioavailability: Information on oral bioavailability in rats or other species was not found in the search results.

-

Distribution: Due to its lipophilic nature, it is expected to cross the blood-brain barrier. Studies on plasma protein binding were not explicitly found.[6]

-

Metabolism: In vitro studies using liver microsomes are a common method to assess the metabolic stability of compounds, but specific data for NAN-190 was not retrieved.[8]

-

Excretion: The routes and extent of excretion of NAN-190 and its potential metabolites have not been detailed in the available literature.[9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies.

Radioligand Binding Assay (Competition)

This assay determines the affinity of NAN-190 for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Details:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat hippocampus) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of unlabeled NAN-190.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the NAN-190 concentration to determine the IC50 (the concentration of NAN-190 that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay measures the ability of NAN-190 to antagonize the agonist-induced inhibition of adenylyl cyclase activity.

Protocol Details:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Reaction: Incubate the membranes with ATP, an adenylyl cyclase stimulator (e.g., forskolin), a 5-HT1A agonist (e.g., 5-carboxamidotryptamine), and varying concentrations of NAN-190.[3]

-

cAMP Quantification: Stop the reaction and measure the amount of cAMP produced, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of NAN-190. Perform a Schild analysis to determine the KB (equilibrium dissociation constant for the antagonist). A rightward shift in the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism.[3]

Whole-Cell Patch-Clamp Electrophysiology (for Nav1.7)

This technique is used to measure the effect of NAN-190 on the ionic currents flowing through Nav1.7 channels in living cells.

Protocol Details:

-

Cell Culture: Use a cell line stably expressing the human Nav1.7 channel (e.g., HEK293 cells).

-

Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

-

Drug Application: Perfuse the cell with a solution containing NAN-190 at various concentrations.

-

Data Analysis: Measure the peak sodium current amplitude in the absence and presence of NAN-190 to determine the concentration-dependent inhibition and calculate the IC50 for different channel states.

Conclusion

This compound is a multifaceted pharmacological agent. While its primary utility lies in its potent antagonism of postsynaptic 5-HT1A receptors, a thorough understanding of its partial agonism at 5-HT1A autoreceptors and its significant off-target activities at α1- and α2-adrenergic receptors and Nav1.7 channels is crucial for the accurate interpretation of experimental results. The lack of comprehensive pharmacokinetic data underscores the need for further investigation in this area. This guide provides a detailed foundation for researchers employing NAN-190, emphasizing the importance of considering its complex pharmacological profile in the design and interpretation of their studies.

References

- 1. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of G protein-coupled receptor activation of G proteins in native cell membranes using [35S]GTP gamma S binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

NAN-190 Hydrobromide: A Technical Guide to its 5-HT1A Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT1A receptor binding affinity of NAN-190 hydrobromide. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document details quantitative binding data, experimental methodologies, and key signaling pathways, offering a foundational understanding of NAN-190's pharmacological profile.

Core Quantitative Data

This compound is a well-characterized ligand for the serotonin (B10506) 5-HT1A receptor, exhibiting high affinity. It is primarily classified as a 5-HT1A receptor antagonist, though some studies suggest it may possess partial agonist properties under specific experimental conditions.[1][2] Its binding affinity has been determined through various in vitro assays, with reported values for the inhibition constant (Kᵢ) and the equilibrium dissociation constant (K₋B) typically in the low nanomolar range.

Below is a summary of the quantitative binding affinity data for this compound at the 5-HT1A receptor.

| Parameter | Value | Species | Tissue/System | Assay Type | Radioligand | Reference |

| KB | 1.9 nM | Rat | Hippocampal Membranes | Adenylyl Cyclase Inhibition | - | [1] |

| pKi | 8.9 | Not Specified | Not Specified | Receptor Binding | Not Specified | [3] |

| Ki | ~1.26 nM (Calculated from pKi) | Not Specified | Not Specified | Receptor Binding | Not Specified | [3] |

| Ki Range for Analogues | 4 - 72 nM | Rat | Not Specified | In vitro binding and in vivo behavioral studies | Not Specified | [4] |

| Kb | 0.26 ± 0.1 nM | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

It is crucial to note that NAN-190 also demonstrates high affinity for α1-adrenoceptors, with a reported pKᵢ of 8.9.[3][6] This lack of selectivity is a critical consideration in the interpretation of experimental results.

Experimental Protocols

The determination of NAN-190's binding affinity for the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.[7][8][9]

Membrane Preparation

-

Tissue Homogenization: Brain tissue, typically from the hippocampus or frontal cortex of rats, is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.[1][7]

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.[7]

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.[7]

-

Storage: The prepared membranes are stored at -80°C until use.[7]

Radioligand Binding Assay

-

Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT or [³H]NAN-190), and varying concentrations of the competing ligand (NAN-190).[1][7][8]

-

Incubation Conditions: The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 45-60 minutes) to allow the binding to reach equilibrium.[7][8]

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or buspirone) to determine the amount of non-specific binding of the radioligand.[8]

-

Termination of Assay: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[7]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.[7]

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of NAN-190 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant for the receptor.

Visualizations

Signaling Pathway of 5-HT1A Receptor and Antagonism by NAN-190

References

- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acnp.org [acnp.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

NAN-190 Hydrobromide: A Technical Guide to its Alpha-1 Adrenoceptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of NAN-190 hydrobromide for alpha-1 (α1) adrenergic receptors. NAN-190, primarily recognized for its potent 5-HT1A receptor antagonism, also exhibits high affinity for α1-adrenoceptors, a characteristic crucial for understanding its full pharmacological profile and potential off-target effects. This document collates quantitative binding data, details common experimental methodologies, and illustrates key pathways and workflows.

Quantitative Affinity Data

The affinity of NAN-190 for α1-adrenoceptor subtypes has been determined through various in vitro assays, including radioligand binding and functional studies. The data consistently demonstrates a high affinity of NAN-190 for these receptors.

| Parameter | Receptor Subtype | Value | Source |

| pKi | α1 (non-selective) | 8.9 | [1] |

| Ki | α1 (non-selective) | 0.8 nM | [2] |

| pA2 | α1A | 9.47 | [3] |

| pA2 | α1B | 9.02 | [3] |

| pA2 | α1D | 9.99 | [3] |

| IC50 | α1 (functional assay) | 0.16 nM |

Note: Ki represents the inhibition constant, pKi is the negative logarithm of the Ki, pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, and IC50 is the concentration of an inhibitor that reduces the response by 50%. Lower values of Ki and IC50, and higher values of pKi and pA2 indicate higher affinity.

Signaling Pathway

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses. NAN-190 acts as an antagonist at these receptors, blocking the initiation of this signaling cascade by endogenous agonists like norepinephrine.

References

- 1. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

NAN-190 Hydrobromide: A Comprehensive Selectivity Profile for the Research Professional

An In-depth Technical Guide

Introduction

NAN-190 hydrobromide, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine hydrobromide, is a widely utilized pharmacological tool in neuroscience research. Initially characterized as a selective 5-HT1A receptor antagonist, subsequent investigations have revealed a more complex pharmacological profile.[1] This technical guide provides a comprehensive overview of the selectivity and functional activity of this compound at various neurotransmitter receptors and ion channels, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate a deeper understanding of its mechanism of action and to aid in the design and interpretation of experimental studies.

Pharmacological Profile: Receptor Binding Affinities

The selectivity of this compound is primarily defined by its binding affinity (Ki or pKi) for a range of molecular targets. The following tables summarize the quantitative data from various radioligand binding assays, offering a clear comparison of its affinity for different receptor subtypes.

Table 1: Serotonin (B10506) Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| 5-HT1A | ~1.26 | 8.9 | [2] |

| 5-HT2A | Significantly Lower Affinity | - | [3] |

| 5-HT7 | Moderate Affinity | - | [4] |

Note: While specific Ki values for all serotonin receptor subtypes are not consistently reported in the literature, the primary target is unequivocally the 5-HT1A receptor, with significantly lower affinity for other subtypes.

Table 2: Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| α1-adrenoceptor | ~1.26 | 8.9 | [2] |

| α2-adrenoceptor | Potent Blocker | - | [1] |

Note: NAN-190 exhibits high affinity for α1-adrenoceptors, comparable to its affinity for 5-HT1A receptors, indicating a significant off-target activity. It is also a potent blocker of the α2-adrenergic receptor.

Table 3: Dopamine (B1211576) Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKi | Reference |

| D1 | Lower Affinity | - | [3] |

| D2 | Lower Affinity | - | [3] |

Note: NAN-190 demonstrates a considerably lower affinity for dopamine D1 and D2 receptors compared to its primary targets.

Table 4: Other Molecular Targets

| Target | Activity | IC50 | Reference |

| Nav1.7 Sodium Channel | State-dependent blocker | Potent (inactivated state) | [4] |

Note: A novel finding indicates that NAN-190 acts as a state-dependent inhibitor of the Nav1.7 sodium channel, suggesting a potential role in pain modulation.[4]

Functional Activity

This compound exhibits a complex functional profile, acting as an antagonist, partial agonist, or inverse agonist depending on the receptor and the specific cellular context.

-

At 5-HT1A Receptors: It is predominantly classified as a potent competitive antagonist.[5] In some experimental systems, it has shown properties of a partial agonist.[2] Studies have demonstrated that NAN-190 can act as a mixed agonist/antagonist, exhibiting antagonist properties at postsynaptic 5-HT1A receptors while potentially acting as an agonist at somatodendritic 5-HT1A autoreceptors.

-

At α1-Adrenoceptors: It functions as a potent antagonist, with a potency in functional assays reported to be 250 times greater than that of prazosin.[2]

-

At Nav1.7 Sodium Channels: It acts as a state-dependent blocker, with a tenfold higher potency for the inactivated state compared to the resting state of the channel.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of NAN-190 for various receptors.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (NAN-190).

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay is used to determine the functional consequence of ligand binding to G protein-coupled receptors (GPCRs) that modulate the adenylyl cyclase signaling pathway.

Objective: To assess the antagonist activity of NAN-190 at 5-HT1A receptors by measuring its ability to block agonist-induced inhibition of adenylyl cyclase.

General Protocol:

-

Cell Culture: Cells expressing the 5-HT1A receptor are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared as described in the radioligand binding assay protocol.

-

Assay Reaction: The membranes are incubated with a 5-HT1A receptor agonist (e.g., 5-carboxamidotryptamine) in the presence and absence of varying concentrations of NAN-190. The reaction mixture also contains forskolin (B1673556) (to stimulate adenylyl cyclase) and ATP (the substrate for adenylyl cyclase).

-

cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of NAN-190 to shift the concentration-response curve of the agonist to the right is indicative of competitive antagonism. The equilibrium dissociation constant for the antagonist (KB) can be determined using Schild analysis.[5]

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to study the effects of a compound on the activity of ion channels, such as the Nav1.7 sodium channel.

Objective: To characterize the inhibitory effect of NAN-190 on Nav1.7 sodium channel currents.

General Protocol:

-

Cell Preparation: Cells stably expressing the human Nav1.7 channel are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

Voltage Protocols: Specific voltage protocols are applied to the cell to elicit sodium currents. To study state-dependent inhibition, protocols are designed to hold the channels in either the resting or inactivated state before applying a test pulse to measure the current.

-

Drug Application: NAN-190 is applied to the cell via the external solution at various concentrations.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after drug application. The percentage of current inhibition is calculated to determine the IC50 value of NAN-190 for the different channel states.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

5-HT1A Receptor Signaling Pathway

NAN-190 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).

Caption: Antagonism of the 5-HT1A receptor by NAN-190 prevents the inhibition of adenylyl cyclase.

α1-Adrenoceptor Signaling Pathway

NAN-190 also antagonizes the α1-adrenoceptor, a GPCR that couples to Gq/11 proteins, activating the phospholipase C pathway.

Caption: NAN-190 antagonism at α1-adrenoceptors blocks the Gq/11-PLC signaling cascade.

Nav1.7 Sodium Channel Blockade

NAN-190 inhibits the voltage-gated sodium channel Nav1.7 in a state-dependent manner, preferentially binding to the inactivated state.

Caption: State-dependent blockade of the Nav1.7 sodium channel by NAN-190.

Conclusion

This compound is a valuable pharmacological agent with a complex selectivity profile. While it is a potent antagonist at 5-HT1A receptors, its high affinity for α1- and α2-adrenoceptors necessitates careful consideration in experimental design to avoid confounding off-target effects. Furthermore, its recently identified activity as a state-dependent blocker of Nav1.7 sodium channels opens new avenues for its application in pain research. This guide provides a detailed summary of the current knowledge on the selectivity and functional activity of NAN-190, serving as a critical resource for the scientific community to ensure its appropriate and effective use in advancing our understanding of neuropharmacology.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling of NAN-190 Hydrobromide

Executive Summary: NAN-190 hydrobromide is a versatile pharmacological research tool recognized primarily for its interaction with the serotonin (B10506) 1A (5-HT1A) receptor. Initially classified as a potent and selective 5-HT1A antagonist, subsequent studies have revealed a more complex profile, including partial agonist activity at presynaptic 5-HT1A autoreceptors and potent antagonism at α1-adrenoceptors. More recently, it has been identified as a state-dependent blocker of Nav1.7 sodium channels. This guide provides an in-depth examination of the downstream signaling pathways modulated by NAN-190, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its multifaceted mechanism of action for researchers, scientists, and drug development professionals.

Core Pharmacological Profile of NAN-190

NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, exhibits a complex pharmacological profile by engaging multiple distinct molecular targets. Its net physiological effect is a composite of its actions at these sites, which include:

-

5-HT1A Serotonin Receptors: NAN-190 acts as a potent competitive antagonist at postsynaptic 5-HT1A receptors.[1][2][3] However, it also demonstrates agonist-like properties at presynaptic 5-HT1A autoreceptors, leading to a mixed agonist/antagonist profile in vivo.[4][5]

-

α1-Adrenergic Receptors: The compound is a highly potent α1-adrenoceptor antagonist, with an affinity comparable to its affinity for the 5-HT1A receptor.[2][6] This action is responsible for some of its cardiovascular effects, such as hypotension.[7]

-

Nav1.7 Sodium Channels: Recent findings have identified NAN-190 as a state-dependent inhibitor of Nav1.7 voltage-gated sodium channels, a mechanism that underlies its efficacy in models of inflammatory pain.[8]

Downstream Signaling via 5-HT1A Receptor Modulation

The 5-HT1A receptor is a classic G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o family of G-proteins.[9][10] NAN-190, by acting as an antagonist at postsynaptic receptors, prevents the initiation of these canonical signaling cascades by endogenous serotonin or synthetic agonists.

Adenylyl Cyclase and cAMP Pathway

The canonical signaling pathway for 5-HT1A receptors involves the inhibition of adenylyl cyclase (AC). Agonist binding to the 5-HT1A receptor activates the associated Gαi protein, which in turn inhibits AC activity, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10]

NAN-190 competitively antagonizes this effect. While NAN-190 itself has no direct effect on forskolin-stimulated adenylyl cyclase, it effectively blocks the inhibitory action of 5-HT1A agonists like 5-carboxamidotryptamine (B1209777) or 8-OH-DPAT.[1][2] This blockade restores cAMP production to basal or stimulated levels.

MAP Kinase (ERK) and Akt Signaling

The 5-HT1A receptor also modulates signaling pathways associated with cell growth and survival, such as the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt pathways.[9] Regulation of ERK is complex and brain-region specific, with 5-HT1A agonists reported to either increase or decrease ERK phosphorylation.[9] Activation of the Akt pathway by 5-HT1A agonists is typically neuroprotective and dependent on PI3K.[9] As an antagonist, NAN-190 would be expected to block these agonist-induced effects on both the ERK and Akt pathways.

References

- 1. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--II NAN-190 and SDZ 216-525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

NAN-190 Hydrobromide: A Technical Guide to its Partial Agonist Activity at the 5-HT1A Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NAN-190 hydrobromide, a significant pharmacological tool in the study of the serotonergic system. This document details its complex interactions with the 5-HT1A receptor, where it exhibits characteristics of both an antagonist and a partial agonist. The following sections present its pharmacological data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows.

Core Concepts: Understanding Partial Agonism

A partial agonist is a ligand that binds to a receptor and elicits a response that is lower than that of a full agonist. At higher concentrations, a partial agonist can also act as a competitive antagonist by occupying the receptor binding sites and preventing the binding of a full agonist. This compound's pharmacological profile is a classic example of this dual activity at the 5-HT1A receptor.

Quantitative Pharmacological Data

The following table summarizes the binding affinity and functional potency of this compound at the 5-HT1A receptor and other notable off-target receptors. This data is crucial for designing and interpreting experiments.

| Receptor/Target | Parameter | Value (nM) | Assay Type | Reference |

| 5-HT1A Receptor | Ki | 4 - 72 | Radioligand Binding | [1] |

| KB | 1.9 | Adenylyl Cyclase Inhibition | [2] | |

| Apparent KD | 8.75 | Fluorescent Antagonist Assay | [3] | |

| α1-Adrenoceptor | Ki | ~0.8 | Radioligand Binding | |

| α2-Adrenoceptor | Potent Blocker | - | Functional Assays | |

| Nav1.7 Sodium Channel | IC50 (inactivated state) | Ten-fold more potent than resting state | Whole-cell patch clamp | [4] |

Note: The variability in Ki values can be attributed to different experimental conditions and radioligands used across studies.

Signaling Pathways and Mechanisms

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular events. NAN-190, as a partial agonist, modulates these pathways, albeit with lower efficacy than full agonists like serotonin (B10506) or 8-OH-DPAT.

References

- 1. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CellAura fluorescent 5-HT1A antagonist [NAN-190] |CA200992 | Serotonin (5-HT1A) receptor antagonist | Hello Bio [hellobio.com]

- 4. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of NAN-190 Hydrobromide on Adenylyl Cyclase: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a well-established pharmacological tool primarily characterized as a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that canonically signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This technical guide provides an in-depth analysis of the effects of NAN-190 on adenylyl cyclase activity, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways and workflows. The evidence collectively demonstrates that NAN-190 acts as a competitive antagonist, reversing the inhibitory effects of 5-HT1A agonists on adenylyl cyclase without exhibiting intrinsic activity on the enzyme itself.

Introduction: The 5-HT1A Receptor and Adenylyl Cyclase Signaling

The 5-HT1A receptor is a crucial GPCR involved in modulating a wide range of physiological and pathological processes, making it a significant target for therapeutic intervention. Upon activation by an agonist such as serotonin or 8-OH-DPAT, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o).[1] The activated Gαi subunit dissociates and directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cAMP.[2] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA).

Forskolin (B1673556), a diterpene, is a widely used experimental tool that directly activates most isoforms of adenylyl cyclase, bypassing the GPCR and G-protein complex, leading to a robust increase in cAMP production.[2][3] This property allows for the study of Gi-coupled receptor inhibition, where the ability of an agonist to reduce forskolin-stimulated cAMP levels is measured.

Mechanism of Action of NAN-190 on the Adenylyl Cyclase Pathway

Studies investigating the direct effects of NAN-190 on adenylyl cyclase have found that, when administered alone, it has no effect on either basal or forskolin-stimulated adenylyl cyclase activity in hippocampal membranes.[4] This indicates that NAN-190 does not possess agonist or inverse agonist properties at the 5-HT1A receptor in this functional assay.

The primary role of NAN-190 in this pathway is that of a competitive antagonist. When co-incubated with a 5-HT1A agonist (e.g., 5-carboxamidotryptamine), NAN-190 prevents the agonist-mediated inhibition of forskolin-stimulated adenylyl cyclase.[4][5] It produces a concentration-dependent rightward shift in the agonist's dose-response curve, a classic characteristic of competitive antagonism.[4] This demonstrates that NAN-190 effectively blocks the agonist from binding to the 5-HT1A receptor, thereby preventing the initiation of the inhibitory signal towards adenylyl cyclase.

It is also noteworthy that NAN-190 exhibits potent antagonist activity at α1-adrenoceptors, a property that should be considered in the interpretation of its overall pharmacological profile.[5]

Quantitative Data Summary

The potency of NAN-190 as a 5-HT1A antagonist has been quantified in functional assays. The data is summarized in the table below for clarity and comparison.

| Parameter | Value | Assay System | Description | Reference |

| KB | 1.9 nM | Adenylyl Cyclase Inhibition Assay (Rat Hippocampal Membranes) | Dissociation constant determined by Schild analysis, indicating high antagonist potency at the 5-HT1A receptor. | [4] |

| IC50 | 29 nM | Phosphoinositide Turnover Assay (Rat Hippocampal Slices) | Concentration causing 50% inhibition of the effect of 1 µM 8-OH-DPAT on carbachol-stimulated PI turnover, another postsynaptic 5-HT1A mediated effect. | [5] |

| Intrinsic Activity | None Observed | Adenylyl Cyclase Assay (Rat Hippocampal Membranes) | NAN-190 (10-10 to 10-5 M) did not alter forskolin-stimulated adenylyl cyclase activity when applied alone. | [4] |

Visualizing the Pathways and Processes

Signaling Pathway of 5-HT1A Receptor-Mediated Adenylyl Cyclase Inhibition

The following diagram illustrates the canonical signaling cascade initiated by a 5-HT1A agonist, leading to the inhibition of adenylyl cyclase.

Logical Diagram of NAN-190's Antagonistic Action

This diagram shows how NAN-190 competitively blocks the 5-HT1A receptor, preventing the agonist from initiating the inhibitory signal.

Experimental Protocols

Preparation of Cellular Membranes

This protocol describes the isolation of crude membranes from cultured cells or brain tissue (e.g., hippocampus), which are a common source of adenylyl cyclase for in vitro assays.[2][6]

-

Harvesting: Harvest cultured cells or dissect brain tissue and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Resuspend the cell/tissue pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Homogenization: Homogenize the suspension using a Dounce or Polytron homogenizer until >90% cell lysis is achieved, as confirmed by microscopy.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Final Preparation: Discard the supernatant, wash the membrane pellet with Lysis Buffer, and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Membranes can be used immediately or stored at -80°C.

Adenylyl Cyclase Activity Assay (Forskolin-Stimulated)

This assay measures the ability of a 5-HT1A agonist to inhibit forskolin-stimulated adenylyl cyclase and the ability of NAN-190 to antagonize this effect.[2][4][7]

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4), an ATP regenerating system (e.g., 20 mM phosphocreatine (B42189) and 50 units/mL creatine (B1669601) phosphokinase), a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation, and a fixed concentration of forskolin (e.g., 1-10 µM).

-

Plate Setup: To a 96-well plate, add:

-

Basal Activity: Assay Buffer + Vehicle.

-

Forskolin Stimulated: Assay Buffer + Forskolin + Vehicle.

-

Agonist Inhibition: Assay Buffer + Forskolin + varying concentrations of 5-HT1A agonist.

-

Antagonism: Assay Buffer + Forskolin + fixed concentration of 5-HT1A agonist + varying concentrations of NAN-190.

-

-

Pre-incubation: Add the membrane preparation (5-20 µg protein per well) to the plate. Pre-incubate at 30°C or 37°C for 5-10 minutes to allow compounds to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding radiolabeled [α-³²P]ATP or using a non-radioactive ATP source, depending on the detection method.

-

Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes with gentle agitation.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl or a lysis buffer provided by a commercial kit).

-

cAMP Measurement: Quantify the amount of cAMP produced. Common methods include:

-

Radioimmunoassay (RIA): A competitive binding assay using a specific anti-cAMP antibody and radiolabeled cAMP.[6]

-

Enzyme Immunoassay (EIA): Similar to RIA but uses an enzyme-linked detection system.

-

Luminescence-based assays: Commercial kits (e.g., cAMP-Glo™) measure cAMP levels via a coupled enzyme system that produces a light signal.[8]

-

Chromatography: Separation of [α-³²P]cAMP from [α-³²P]ATP followed by scintillation counting.

-

Experimental Workflow Diagram

Conclusion

This compound functions as a potent, competitive antagonist at the 5-HT1A receptor in the context of adenylyl cyclase signaling. It does not exert any direct stimulatory or inhibitory effects on the enzyme. Instead, its mechanism of action is to block the Gi/o-mediated inhibition of adenylyl cyclase that is induced by 5-HT1A agonists. This makes NAN-190 an invaluable tool for researchers studying the 5-HT1A signaling pathway and for distinguishing receptor-mediated effects on the cAMP second messenger system.

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Forskolin activates adenylate cyclase activity and inhibits mitosis in in vitro in pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay Protocol [promega.sg]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of NAN-190 hydrobromide's mechanism of action, focusing on its interaction with the voltage-gated sodium channel Nav1.7, a critical mediator in pain signaling pathways. Traditionally recognized as a 5-HT1A receptor antagonist, recent findings have highlighted NAN-190's potent, state-dependent inhibition of Nav1.7, offering a promising, non-opioid avenue for analgesic development. This document synthesizes the current understanding of Nav1.7's role in nociception, details the quantitative pharmacology of NAN-190, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular and cellular pathways.

Introduction: The Critical Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] Among the nine subtypes (Nav1.1-Nav1.9), Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG) and trigeminal ganglion.[2][3] Its critical role in pain perception is unequivocally demonstrated by human genetic studies. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[1][4][5]

Nav1.7 channels act as "threshold channels," amplifying small, sub-threshold depolarizations in nociceptor terminals to initiate action potentials.[6] Upregulation of Nav1.7 expression and altered channel gating have been implicated in the hyperexcitability of sensory neurons that underlies both inflammatory and neuropathic pain states.[2][4] This makes Nav1.7 a highly validated and compelling target for the development of novel analgesics.[3][4]

This compound: From Serotonin (B10506) Antagonist to Nav1.7 Inhibitor

This compound was initially characterized as a selective antagonist of the serotonin 5-HT1A receptor.[7][8] However, recent research has unveiled a significant additional mechanism of action: the direct inhibition of Nav1.7 sodium channels.[9][10][11] This dual functionality positions NAN-190 as a unique pharmacological tool and a potential therapeutic lead for pain management. Studies have demonstrated that NAN-190 can significantly alleviate inflammatory pain in preclinical models, an effect attributed to its blockade of Nav1.7.[9][11]

Quantitative Pharmacology of this compound on Nav1.7

The inhibitory action of NAN-190 on Nav1.7 is state-dependent, showing a marked preference for the inactivated state of the channel over the resting state.[9][10] This property is characteristic of many clinically successful channel-blocking drugs, as it allows for targeted inhibition of highly active (i.e., pain-sensing) neurons.

| Parameter | Value | Description | Reference |

| IC50 (Inactivated State) | ~10-fold more potent than resting state | The half-maximal inhibitory concentration for Nav1.7 channels in the inactivated state. | [9][10] |

| Fast Inactivation Shift | ~ -9.07 mV | The leftward shift in the voltage-dependence of fast inactivation induced by NAN-190, promoting the inactivated state. | [9][10] |

| Slow Inactivation Shift | ~ -38.56 mV | The significant leftward shift in the voltage-dependence of slow inactivation, further enhancing channel inhibition. | [9][10] |

| Effect on Activation | No significant effect | NAN-190 does not alter the voltage-dependence of Nav1.7 channel activation. | [9][10] |

| Recovery from Inactivation | Slowed | NAN-190 slows the recovery of the channel from both fast and slow inactivation, leading to a use-dependent block. | [9][10] |

Signaling Pathways and Mechanism of Action

Nav1.7 channels are integral to the nociceptive signaling pathway. In response to a noxious stimulus, Nav1.7 channels at the peripheral terminals of nociceptors open, leading to depolarization and the generation of an action potential. This signal then propagates along the axon to the spinal cord, ultimately reaching the brain for the perception of pain. In chronic pain states, inflammatory mediators can modulate Nav1.7 function, leading to neuronal hyperexcitability.[2][4] NAN-190 intervenes in this pathway by directly blocking the Nav1.7 channel, thereby dampening the generation and propagation of pain signals.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol details the method for assessing the effect of NAN-190 on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).[3]

Objective: To characterize the state-dependent block of Nav1.7 by this compound.

Materials:

-

HEK293 or CHO cells stably expressing human Nav1.7.[3]

-

Cell culture reagents (DMEM, FBS, antibiotics).[3]

-

Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).

-

Borosilicate glass capillaries.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[3]

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[3]

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.

-

-

Voltage Protocols:

-

Resting State Inhibition: From a holding potential of -120 mV, apply a depolarizing step to 0 mV to elicit a peak inward current. Apply various concentrations of NAN-190 and measure the reduction in peak current.

-

Inactivated State Inhibition (Steady-State Inactivation): Use a pre-pulse protocol. From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., -140 mV to -20 mV) followed by a test pulse to 0 mV. Perform this in the absence and presence of NAN-190 to determine the shift in the V₅₀ of inactivation.

-

Use-Dependent Inhibition: Apply a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz) from a holding potential of -120 mV to assess the cumulative block by NAN-190.

-

-

Data Analysis:

-

Measure peak inward currents and normalize to the baseline current.

-

Fit concentration-response data to the Hill equation to determine IC50 values for the resting and inactivated states.

-

Fit steady-state inactivation data to a Boltzmann function to determine the V₅₀ of inactivation.

-

In Vivo Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This protocol describes a common preclinical model for assessing the analgesic efficacy of compounds in the context of persistent inflammatory pain.[9][11]

Objective: To evaluate the anti-hyperalgesic and anti-allodynic effects of this compound.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

Complete Freund's Adjuvant (CFA).

-

This compound for injection (vehicle to be determined based on solubility).

-

Plantar test apparatus (for thermal hyperalgesia).

-

Von Frey filaments (for mechanical allodynia).

Procedure:

-

Acclimation and Baseline Testing:

-

Acclimate animals to the testing environment and equipment for several days.

-

Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

-

-

Induction of Inflammation:

-

Inject a small volume (e.g., 50-100 µL) of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.

-

-

Pain Behavior Assessment:

-

At 24-48 hours post-CFA injection, re-measure thermal and mechanical withdrawal thresholds to confirm the development of hyperalgesia and allodynia (i.e., a significant decrease in withdrawal thresholds in the ipsilateral paw).

-

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

-

Post-Dosing Assessment:

-

Measure thermal and mechanical withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.

-

-

Data Analysis:

-

Calculate the percent reversal of hyperalgesia/allodynia compared to the pre-drug, post-CFA baseline.

-

Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare drug-treated groups to the vehicle control group.

-

Conclusion and Future Directions

This compound represents a compelling molecule at the intersection of serotonergic and sodium channel pharmacology. Its state-dependent blockade of Nav1.7 provides a clear mechanism for its observed analgesic effects in inflammatory pain models.[9] This dual-target profile may offer unique therapeutic advantages.

Future research should focus on:

-

Selectivity Profiling: A comprehensive assessment of NAN-190's activity against other Nav channel subtypes (e.g., Nav1.1, Nav1.5) is crucial to predict potential central nervous system or cardiovascular side effects.

-

Neuropathic Pain Models: Evaluating the efficacy of NAN-190 in preclinical models of neuropathic pain will broaden its potential therapeutic scope.

-

Structure-Activity Relationship (SAR) Studies: Investigating the structural determinants of NAN-190's interaction with both the 5-HT1A receptor and the Nav1.7 channel could enable the design of more potent and selective analogs, potentially separating the two activities if desired.

The exploration of NAN-190's effects on Nav1.7 underscores the value of re-examining known pharmacological agents for new mechanisms of action and therapeutic applications, particularly in the challenging field of non-opioid pain drug discovery.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iasp-pain.org [iasp-pain.org]

An In-depth Technical Guide to the Chemical and Pharmacological Properties of NAN-190 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAN-190 hydrobromide is a well-established research chemical, initially characterized as a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor. It belongs to the arylpiperazine class of compounds and has been instrumental in elucidating the physiological roles of the 5-HT1A receptor. However, subsequent research has revealed a more complex pharmacological profile, with significant antagonist activity at α1- and α2-adrenergic receptors, as well as state-dependent inhibitory effects on the Nav1.7 sodium channel. This guide provides a comprehensive overview of the chemical properties, pharmacological activities, and key experimental methodologies associated with this compound, serving as a technical resource for its application in scientific research.

Chemical and Physicochemical Properties

NAN-190 is an arylpiperazine derivative. The hydrobromide salt is the most commonly used form in research due to its stability and solubility.

| Property | Data | Citation(s) |

| IUPAC Name | 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide | [1] |

| Synonyms | NAN-190 HBr, 2-{4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione hydrobromide | |

| CAS Number | 115388-32-4 | [1] |

| Molecular Formula | C₂₃H₂₇N₃O₃ · HBr | |

| Molecular Weight | 474.4 g/mol | |

| Physical Form | Solid | |

| Solubility | Soluble in DMSO | |

| Purity (Commercial) | Typically >98% |

Pharmacological Profile: A Multi-Target Ligand

While initially developed as a selective 5-HT1A antagonist, NAN-190's utility as a specific pharmacological tool is nuanced by its affinity for other critical neural targets. This lack of selectivity is a crucial chemical property to consider during experimental design and data interpretation.

Receptor Binding Affinity

NAN-190 exhibits high nanomolar affinity for serotonergic and adrenergic receptors. Radioligand binding assays are typically employed to determine the inhibition constant (Ki) or its logarithmic transformation (pKi), which quantify the affinity of the compound for a receptor.

| Target Receptor | Ligand/Assay Context | Affinity Value (Kᵢ or K₈) | Affinity Value (pKᵢ) | Citation(s) |

| 5-HT₁ₐ Receptor | Schild Analysis (Functional Antagonism) | 1.9 nM (K₈) | ~8.72 | [2] |

| 5-HT₁ₐ Receptor | Radioligand Binding | — | 8.9 | [3] |

| α₁-Adrenoceptor | Radioligand Binding | — | 8.9 | [3] |

| α₁-Adrenoceptor | Antagonism of Norepinephrine-induced PI turnover | 0.16 nM (IC₅₀) | ~9.80 | [1] |

| α₂-Adrenoceptor | Functional blockade confirmed | Potent blockade | — | [4] |

Functional Activity at Ion Channels

Recent studies have identified NAN-190 as a potent, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling. This activity is characterized by a significantly higher potency for the channel in its inactivated state compared to its resting state.

| Target Channel | State | Functional Effect | Potency (IC₅₀) | Citation(s) |

| Nav1.7 | Resting State | Inhibition | Value not specified in cited abstracts | [5] |

| Nav1.7 | Inactivated State | Inhibition | ~10-fold more potent than at resting state | [5] |

Key Signaling Pathways Modulated by NAN-190

NAN-190 primarily exerts its effects by competitively blocking G-protein coupled receptors (GPCRs). Its antagonism at the 5-HT1A receptor is the most studied pathway.

5-HT1A Receptor Antagonism

The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gαi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. NAN-190 blocks this cascade by preventing the initial binding of serotonin or other agonists.

Experimental Protocols & Methodologies

The characterization of NAN-190 relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of an unlabeled compound (NAN-190) by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat hippocampus for 5-HT1A) in an ice-cold buffer. Centrifuge to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (NAN-190).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a period sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the dried filters into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of NAN-190. Use non-linear regression to fit the curve and determine the IC₅₀ (the concentration of NAN-190 that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay

This assay determines the functional antagonism of NAN-190 by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.

Methodology:

-

Assay Cocktail: Prepare a reaction mixture containing hippocampal membranes, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP breakdown), and forskolin (B1673556) (a direct activator of adenylyl cyclase to ensure a measurable signal).

-

Treatment Groups:

-

Basal: Cocktail only.

-

Stimulated: Cocktail + 5-HT1A agonist (e.g., 5-CT).

-

Antagonism: Cocktail + 5-HT1A agonist + varying concentrations of NAN-190.

-

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction, typically by heating.

-

cAMP Quantification: Measure the amount of cAMP produced in each sample using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

-

Data Analysis: The 5-HT1A agonist will inhibit forskolin-stimulated cAMP production. NAN-190 will cause a concentration-dependent reversal of this inhibition. A Schild analysis can be performed on these dose-response curves to calculate the K₈ value, a measure of antagonist potency.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of NAN-190 on ion channel function, such as Nav1.7.

Methodology:

-

Cell Culture: Use a cell line heterologously expressing the human Nav1.7 channel (e.g., HEK293 cells).

-

Recording: Achieve a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocols: Apply specific voltage protocols to isolate different channel states.

-

Resting State Inhibition: Hold the cell at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Apply a depolarizing pulse to elicit a current and measure the peak current before and after application of NAN-190.

-

Inactivated State Inhibition: Hold the cell at a more depolarized potential (e.g., -70 mV) to induce steady-state inactivation in a significant portion of channels. Apply a test pulse to measure the current from the remaining available channels, before and after applying NAN-190.

-

-

Data Analysis: Generate concentration-response curves for the inhibition of current in both the resting and inactivated states to determine the respective IC₅₀ values.[5]

Conclusion

This compound is a powerful pharmacological agent with a complex profile. While it is a potent antagonist at 5-HT1A receptors, its significant off-target activities at adrenergic receptors and Nav1.7 channels must be carefully considered.[2][3][5] This guide summarizes its core chemical properties and provides the necessary technical framework for its informed use in research. The provided methodologies for binding and functional assays offer a basis for the continued investigation of this and other multi-target research compounds.

References

- 1. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 5-HT antagonists NAN-190 and SB 269970 block alpha2-adrenoceptors in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

NAN-190 Hydrobromide: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAN-190 hydrobromide is a well-characterized pharmacological tool extensively utilized in neuroscience research. Initially identified as a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, subsequent studies have revealed a more complex pharmacological profile, including significant interactions with other receptor systems and ion channels. This multifaceted activity makes NAN-190 a valuable probe for dissecting the roles of these targets in various physiological and pathological processes. However, its off-target effects necessitate careful experimental design and interpretation of results. This in-depth technical guide provides a comprehensive overview of this compound, including its core pharmacology, detailed experimental protocols for its use, and key quantitative data to aid researchers in their investigations.

Core Pharmacology and Mechanism of Action

NAN-190 is a piperazine (B1678402) derivative that acts as a competitive antagonist at the 5-HT1A receptor.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NAN-190 can prevent the downstream effects of serotonin, making it a useful tool for studying the physiological roles of the 5-HT1A receptor in processes such as mood, anxiety, and cognition.

Recent research has also identified NAN-190 as a potent blocker of the voltage-gated sodium channel Nav1.7.[2][3] This channel is predominantly expressed in peripheral sensory neurons and plays a critical role in pain perception. The inhibitory action of NAN-190 on Nav1.7 is state-dependent, showing a higher affinity for the inactivated state of the channel.[2][3] This dual action on both the serotonergic and pain pathways makes NAN-190 a particularly interesting compound for studying the interplay between these systems.

Furthermore, NAN-190 exhibits high affinity for α1-adrenoceptors, acting as a potent antagonist.[4] It has also been shown to have agonist activity at presynaptic 5-HT1A autoreceptors, which can decrease serotonin release.[5][6] This complex pharmacology underscores the importance of using NAN-190 with a clear understanding of its potential effects on multiple targets.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with its primary and off-target sites.

| Target Receptor/Channel | Parameter | Value | Species | Tissue/System | Reference |

| 5-HT1A Receptor | KB | 1.9 nM | Rat | Hippocampal Membranes | [1] |

| IC50 (vs. 8-OH-DPAT) | 29 nM | Rat | Immature Hippocampal Slices | [4] | |

| pKi | 8.9 | - | Receptor Binding Assays | ||

| α1-Adrenoceptor | IC50 (vs. Norepinephrine) | 0.16 nM | Rat | Cortical Slices | [4] |

| Nav1.7 Sodium Channel | IC50 (Resting State) | - | - | Cultured Recombinant Cells | [2][3] |

| IC50 (Inactivated State) | Ten-fold more potent than resting state | - | Cultured Recombinant Cells | [2][3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of NAN-190 for the 5-HT1A receptor using the radiolabeled agonist [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).

Materials:

-

Rat hippocampal membranes

-

[3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

-

This compound

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare rat hippocampal membranes by homogenization and centrifugation. Resuspend the final pellet in binding buffer.

-

Perform saturation binding experiments to determine the Kd and Bmax of [3H]8-OH-DPAT for the prepared membranes. Incubate membranes with increasing concentrations of [3H]8-OH-DPAT (e.g., 0.1-10 nM).

-

For competition binding, incubate hippocampal membranes (e.g., 100-200 µg protein) with a fixed concentration of [3H]8-OH-DPAT (typically at or near its Kd value, e.g., 1 nM) and a range of concentrations of NAN-190 (e.g., 10-11 to 10-5 M).

-

Incubate the reaction mixture in a total volume of 250 µL at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-